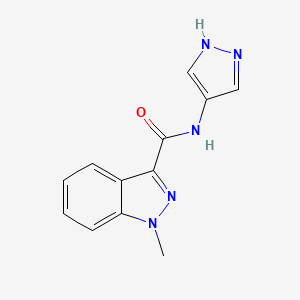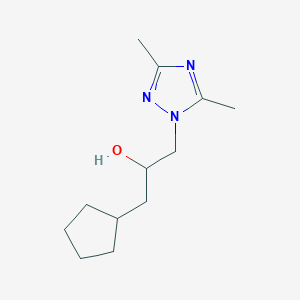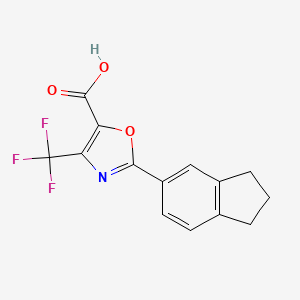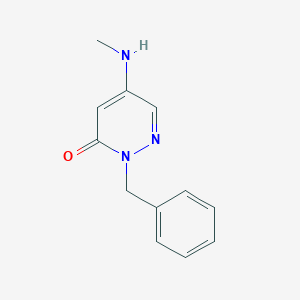![molecular formula C15H16N2O3 B6628399 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid, also known as MPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
Mécanisme D'action
The mechanism of action of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid is based on its ability to inhibit PARP, an enzyme that plays a critical role in DNA repair. PARP is activated in response to DNA damage and helps to repair the damaged DNA. However, excessive activation of PARP can lead to depletion of cellular energy and cell death. This compound inhibits PARP and prevents excessive activation, thereby promoting cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing DNA repair and promoting cell death. This compound has also been found to have anti-inflammatory effects and to reduce oxidative stress. In addition, this compound has been shown to improve glucose metabolism and to reduce insulin resistance.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid in lab experiments include its potency as a PARP inhibitor, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its anti-inflammatory and anti-oxidative effects. However, there are also some limitations to using this compound in lab experiments. For example, it may have off-target effects on other enzymes and pathways, and its efficacy may be influenced by the specific type of cancer being studied.
Orientations Futures
There are many potential future directions for research into 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid. One area of interest is the development of new analogs and derivatives of this compound that may have improved efficacy and fewer side effects. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for further research into the specific mechanisms of action of this compound and its effects on different types of cancer.
Méthodes De Synthèse
The synthesis of 3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 6-methoxypyridin-3-amine with formaldehyde to form 6-methoxypyridin-3-ylmethylamine. This intermediate is then reacted with 3-(bromomethyl)benzoic acid to form this compound. The final product is purified by recrystallization.
Applications De Recherche Scientifique
3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid has been widely used in scientific research, particularly in the field of cancer research. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. This compound has also been used in studies of DNA repair mechanisms and has been found to be effective in preventing DNA damage caused by oxidative stress.
Propriétés
IUPAC Name |
3-[[(6-methoxypyridin-3-yl)methylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-20-14-6-5-12(10-17-14)9-16-8-11-3-2-4-13(7-11)15(18)19/h2-7,10,16H,8-9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYLJDOAPQJHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

